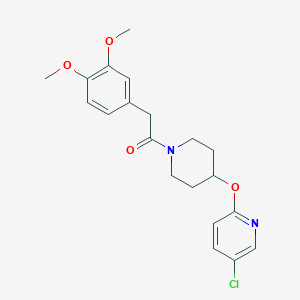

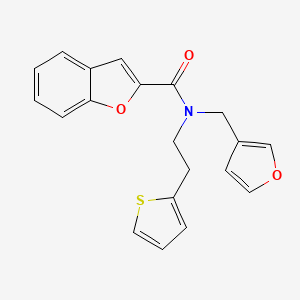

2-((5-amino-4-phenylthiazol-2-yl)thio)-N-(3-fluorophenyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

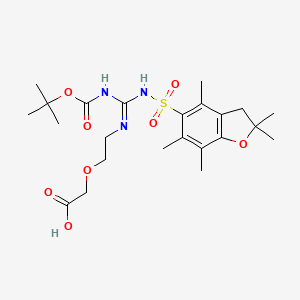

2-((5-amino-4-phenylthiazol-2-yl)thio)-N-(3-fluorophenyl)acetamide is a thiazole derivative that has gained attention due to its potential as a therapeutic agent. This compound has shown promising results in preclinical studies, demonstrating its ability to inhibit cancer cell growth and induce apoptosis. In

Applications De Recherche Scientifique

Synthesis and Anticancer Properties

- A study by Evren et al. (2019) focused on synthesizing derivatives of phenylthiazole, including compounds similar to the specified chemical, and evaluating their anticancer activities. They found that some derivatives showed significant selective cytotoxicity against human lung adenocarcinoma cells (Evren, Yurttaş, Eksellı, & Akalın-Çiftçi, 2019).

Antimicrobial Activity

- Research by Saravanan et al. (2010) synthesized novel thiazole derivatives and assessed their antimicrobial activities. They discovered that several compounds exhibited significant anti-bacterial and anti-fungal properties (Saravanan, Alagarsamy, Pavitra, Kumar, Savithri, Naresh, & Avinash, 2010).

Anti-inflammatory Activity

- Sunder and Maleraju (2013) synthesized derivatives of N-(3-chloro-4-fluorophenyl) acetamide and tested them for anti-inflammatory properties. They found significant anti-inflammatory activities in several compounds (Sunder & Maleraju, 2013).

Local Anesthetic Activities

- Badiger et al. (2012) synthesized various 2-aminothiazole and thiadiazole derivatives, including those similar to the specified chemical, and tested them for local anesthetic activities using a rat model. They reported promising results (Badiger, Khan, Kalashetti, & Khazi, 2012).

Inhibition of Mushroom Tyrosinase

- Hassan et al. (2022) synthesized triazole-based compounds and evaluated their inhibitory activity against mushroom tyrosinase. Among the series, a specific compound showed prominent activity, suggesting potential use in melanogenesis treatment (Hassan, Vanjare, Sim, Raza, Lee, Shahzadi, & Kloczkowski, 2022).

Mécanisme D'action

Target of Action

It is known that thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

Thiazole derivatives are known to interact with various biological targets to induce their effects . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the thiazole ring to undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom .

Biochemical Pathways

Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .

Pharmacokinetics

The solubility of thiazole derivatives in water, alcohol, and ether may influence their absorption and distribution in the body.

Result of Action

Thiazole derivatives have been associated with a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Action Environment

The solubility of thiazole derivatives in various solvents may suggest that their action could be influenced by the environment in which they are administered.

Propriétés

IUPAC Name |

2-[(5-amino-4-phenyl-1,3-thiazol-2-yl)sulfanyl]-N-(3-fluorophenyl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14FN3OS2/c18-12-7-4-8-13(9-12)20-14(22)10-23-17-21-15(16(19)24-17)11-5-2-1-3-6-11/h1-9H,10,19H2,(H,20,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBABRYRLWAXXSK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(SC(=N2)SCC(=O)NC3=CC(=CC=C3)F)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14FN3OS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![9a-(Hydroxymethyl)-1,3,4,7,8,9-hexahydropyrazino[2,1-c][1,4]oxazin-6-one](/img/structure/B2411160.png)

![1-[(2,5-Dimethylphenyl)methyl]pyrrole-2-carbonitrile](/img/structure/B2411166.png)

![1-(5-(7-chloro-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-8-yl)-3-cyclopropyl-4,5-dihydro-1H-pyrazol-1-yl)ethanone](/img/structure/B2411171.png)

![methyl 1-(benzenesulfonyl)-6-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B2411173.png)

![methyl (2R)-2-[(3,6-dichloropyridin-2-yl)formamido]propanoate](/img/structure/B2411174.png)